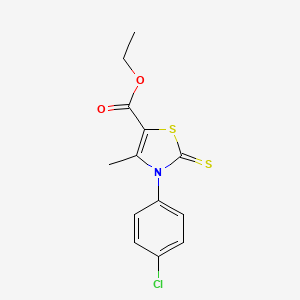

3-(4-Chloro-phenyl)-4-methyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

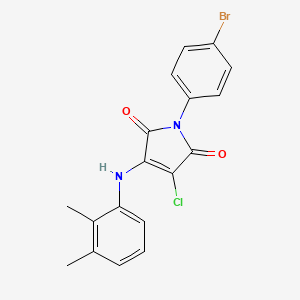

ETHYL 3-(4-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of a chlorophenyl group, a methyl group, and a sulfanylidene group attached to a thiazole ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(3-(4-Chlorphenyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetat umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring wird durch eine Cyclisierungsreaktion gebildet, an der ein Thioharnstoffderivat und ein halogeniertes Keton beteiligt sind.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol unter sauren Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Schritte beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um effiziente Reaktionen und minimale Nebenprodukte zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolring.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Estergruppe angreifen.

Substitution: Die Chlorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Salpetersäure gefördert werden.

Hauptprodukte

Oxidation: Oxidation kann zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktion kann Alkohole oder Amine liefern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen am Phenylring einführen.

Wissenschaftliche Forschungsanwendungen

Ethyl-(3-(4-Chlorphenyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzyminhibition und Rezeptorbindung.

Industrie: Verwendung bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen interagieren und deren Aktivität hemmen. Die Chlorphenylgruppe kann die Bindungsaffinität zu Rezeptoren verbessern, was zu verschiedenen biologischen Effekten führt. Die Estergruppe kann einer Hydrolyse unterliegen und aktive Metaboliten freisetzen, die ihre Wirkungen über verschiedene Wege ausüben.

Wirkmechanismus

The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-(3-(4-Chlorphenyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetat

- Propyl-(3-(4-Chlorphenyl)-4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetat

Einzigartigkeit

Die Ethylester-Variante ist aufgrund ihrer spezifischen Estergruppe einzigartig, die ihre Löslichkeit, Stabilität und biologische Aktivität beeinflussen kann. Im Vergleich zu ihren Methyl- und Propyl-Gegenstücken kann der Ethylester unterschiedliche pharmakokinetische Eigenschaften aufweisen, was ihn für bestimmte Anwendungen geeignet macht.

Eigenschaften

Molekularformel |

C13H12ClNO2S2 |

|---|---|

Molekulargewicht |

313.8 g/mol |

IUPAC-Name |

ethyl 3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11-8(2)15(13(18)19-11)10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

QNOLNLREDQYIIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)

![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)

![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)

![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)

![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)